molecular formula C15H17ClN2O2 B2361062 4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol CAS No. 1911856-33-1

4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol

Cat. No.: B2361062
CAS No.: 1911856-33-1
M. Wt: 292.76
InChI Key: AERDDVVULCCUPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is a complex organic compound that features a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative and introduce the chlorophenylmethylamino group through nucleophilic substitution reactions. The hydroxymethyl and methyl groups can be introduced via selective functional group transformations such as reduction and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of a nitro group would yield an amine.

Scientific Research Applications

4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorophenylmethylamine: Shares the chlorophenylmethylamino group but lacks the pyridine ring and other substituents.

    5-Hydroxymethyl-2-methylpyridine: Contains the pyridine ring with hydroxymethyl and methyl groups but lacks the chlorophenylmethylamino group.

Uniqueness

4-({[(2-Chlorophenyl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-[[(2-chlorophenyl)methylamino]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-10-15(20)13(12(9-19)7-18-10)8-17-6-11-4-2-3-5-14(11)16/h2-5,7,17,19-20H,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AERDDVVULCCUPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)CNCC2=CC=CC=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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